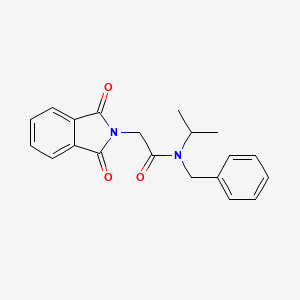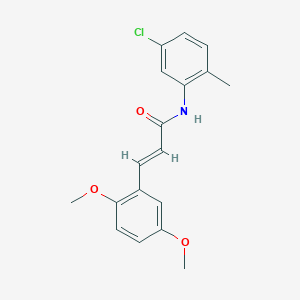![molecular formula C19H17ClO3 B5542300 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one CAS No. 6154-35-4](/img/structure/B5542300.png)
7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of chromen-2-one derivatives typically involves strategies such as the O-acylation reaction, as seen in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, which yields an 88% yield under controlled conditions (Becerra, Portilla, & Castillo, 2021). Such methods could be adapted for the synthesis of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one," considering the structural similarities.
Molecular Structure AnalysisThe molecular structure of chromen-2-one derivatives is often elucidated using techniques like NMR spectroscopy and X-ray crystallography. For example, the structure of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid was determined using these methods, providing detailed insight into the spatial arrangement and electronic environment of the molecule (Barili et al., 2001). Similar analyses would be essential for understanding the precise molecular configuration of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one."
Chemical Reactions and Properties
Chromen-2-one derivatives participate in various chemical reactions, highlighting their reactivity and potential for further modification. For instance, the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid demonstrate the versatility of chromen-2-one compounds in chemical transformations (Barili et al., 2001). Such data can provide insights into the reactivity of "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one" and its potential for further chemical modifications.
Physical Properties Analysis
The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. Studies like the one on fluorescent probe 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one offer valuable information on these aspects, including crystalline structure and thermal stability (Yadav et al., 2015). Such information would be pertinent for "7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one," influencing its handling and storage conditions.
Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Coumarin derivatives, including compounds structurally related to 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one, have been synthesized and evaluated for their antibacterial properties. Studies demonstrate that these compounds exhibit bacteriostatic and bactericidal activities against various bacterial strains, such as Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as antimicrobial agents (Behrami & Vaso, 2017).
Synthesis and Biological Activities
Research into the synthesis of hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has been conducted, with some newly synthesized compounds being screened for antimicrobial and antioxidant activities. This research illustrates the versatility of chromen-2-one derivatives in generating compounds with potential biological benefits (Hatzade et al., 2008).
Antimicrobial Agents
The design, synthesis, and evaluation of Schiff’s bases of 4-chloro-3-coumarin aldehyde have been explored, revealing significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. This underscores the potential of chromen-2-one derivatives in developing new antimicrobial agents (Bairagi et al., 2009).
Molecular Docking and Structural Analysis
Studies involving molecular docking, Hirshfeld surface, structural, spectroscopic, electronic, NLO, and thermodynamic analyses on novel hybrid compounds containing pyrazole and coumarin cores, including derivatives of chromen-2-one, provide insights into their potential pharmaceutical applications. These compounds exhibit various interactions and properties that could be beneficial for drug development (Sert et al., 2018).
Antioxidant Activity
The synthesis and evaluation of novel 2H-chromene derivatives bearing phenylthiazolidinones have been conducted, with some compounds displaying remarkable antimicrobial activity on different bacterial classes and fungi, indicating their potential as antioxidant agents (El Azab et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-4-14-10-19(21)23-18-11-16(7-8-17(14)18)22-12-13-5-3-6-15(20)9-13/h3,5-11H,2,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXNAMTLZDCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977107 |
Source


|
| Record name | 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6154-35-4 |
Source


|
| Record name | 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)



![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)
![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)